
Rogletimide
Overview
Description
Rogletimide, also known as pyridoglutethimide, is a chemical compound that was initially developed as a medication but was never marketed. It is structurally related to the sedative and hypnotic drug glutethimide but differs in its pharmacological activity. This compound functions as a selective aromatase inhibitor, similar to aminoglutethimide, but without significant sedative-hypnotic effects. This makes it potentially useful in the treatment of breast cancer, although its lower potency compared to aminoglutethimide led to its lack of success in clinical trials .
Preparation Methods
The synthesis of rogletimide involves several key steps:
Base-catalyzed alkylation: Ethyl 4-pyridylacetate is alkylated with iodoethane to produce ethyl 2-(4-pyridyl)butyrate.
Conjugate addition: The carbanion formed from ethyl 2-(4-pyridyl)butyrate undergoes a base-catalyzed conjugate addition to acrylamide.
Intramolecular cyclization: The final step involves an intramolecular cyclization to form this compound.
Chemical Reactions Analysis
Rogletimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-N-oxide.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common reagents used in these reactions include oxidizing agents for oxidation and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Clinical Trials and Efficacy
Rogletimide was developed with the intention of providing a treatment option for breast cancer patients who could benefit from reduced estrogen levels without significant side effects associated with other aromatase inhibitors like aminoglutethimide. However, clinical trials indicated that while this compound showed some efficacy, it was less potent than its counterparts, leading to its withdrawal from further development in favor of more effective alternatives .
Case Study: Comparative Efficacy
A comparative study involving various aromatase inhibitors highlighted this compound's performance against established drugs:
Drug Name | Dosage (mg) | % Inhibition | Type |
---|---|---|---|
This compound | 200 - 800 (p.o.) | 50.6 - 73.8 | Type II |
Aminoglutethimide | 250 (p.o.) | 90.6 | Type II |
Anastrozole | 1 (p.o.) | 96.7 - 98.1 | Type II |
Letrozole | 0.5 - 2.5 (p.o.) | 98.4 - 99.1 | Type II |
This table illustrates that while this compound has some inhibitory effects, it does not match the efficacy of more widely used aromatase inhibitors .
Current Research Trends
Recent studies have focused on the chiral analysis of this compound enantiomers using advanced methodologies such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). These techniques are essential for understanding the pharmacokinetics and dynamics of this compound and its enantiomers in biological systems .
Potential Future Applications
While this compound has not been successfully commercialized, ongoing research into its mechanism may uncover alternative therapeutic applications or lead to the development of more potent derivatives. The exploration of combination therapies involving this compound with other anticancer agents could also be a promising avenue for future research.
Mechanism of Action
Rogletimide exerts its effects by selectively inhibiting the enzyme aromatase. Aromatase is responsible for converting androgens into estrogens, a key step in estrogen biosynthesis. By inhibiting this enzyme, this compound reduces estrogen levels, which can be beneficial in conditions like breast cancer where estrogen promotes tumor growth. Unlike aminoglutethimide, this compound does not inhibit cholesterol side-chain cleavage, making it more selective in its action .
Comparison with Similar Compounds
Rogletimide is similar to several other compounds, particularly in its class of aromatase inhibitors:
Aminoglutethimide: Both this compound and aminoglutethimide inhibit aromatase, but this compound is less potent and does not have significant sedative effects.
Glutethimide: While structurally related, glutethimide is primarily a sedative and hypnotic drug, whereas this compound is an aromatase inhibitor.
Other Aromatase Inhibitors: Compounds like anastrozole, letrozole, and exemestane are more potent aromatase inhibitors used clinically for breast cancer treatment.
Biological Activity
Rogletimide, also known as pyridoglutethimide, is a chemical compound primarily recognized for its role as a selective aromatase inhibitor. Although it was developed as a potential medication, it was never marketed due to its lower potency compared to other aromatase inhibitors like aminoglutethimide. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is structurally related to glutethimide, a sedative-hypnotic drug, but lacks significant sedative effects. Its primary pharmacological activity is as an aromatase inhibitor, which is crucial in the biosynthesis of estrogens.
- CAS Number : 121840-95-7
This compound functions by inhibiting the enzyme aromatase, which converts androgens into estrogens. This inhibition leads to a reduction in estrogen levels, making it potentially beneficial in treating hormone-sensitive cancers such as breast cancer. Its selectivity for aromatase allows for targeted therapeutic effects with fewer side effects compared to non-selective agents.
Efficacy and Clinical Trials
Despite its potential, this compound has not been successful in clinical trials. It exhibited lower potency compared to other aromatase inhibitors. The following table summarizes key findings from studies involving this compound and other aromatase inhibitors:
Aromatase Inhibitor | Dosage | % Inhibition | Type | IC50 (nM) |
---|---|---|---|---|
Testolactone | 250 mg 4x/day p.o. | ? | Type I | ? |
This compound | 200 mg 2x/day p.o. | 50.6% | Type II | ? |
400 mg 2x/day p.o. | 63.5% | |||
800 mg 2x/day p.o. | 73.8% | |||
Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II | 4,500 |
The table indicates that while this compound shows some inhibitory activity, it is significantly less effective than aminoglutethimide, which limits its clinical applicability .
Case Studies and Research Findings
- Case Study on Aromatase Inhibition :
- Pharmacokinetics and Safety Profiles :
- Analytical Studies :
Q & A
Basic Research Questions
Q. What experimental models are most suitable for investigating Rogletimide’s mechanism of action as an aromatase inhibitor?
Methodological Answer: Use in vitro aromatase inhibition assays with human recombinant CYP19A1 enzymes to quantify IC50 values. Validate findings in hormone-dependent cell lines (e.g., MCF-7 breast cancer cells) by measuring estrogen synthesis suppression via LC-MS/MS or ELISA. In vivo, employ ovariectomized rodent models to assess estrogen depletion in serum and tissues. Reference dose-response relationships from preclinical studies showing dose-dependent aromatase inhibition (e.g., 100–500 mg/kg) .
Q. How should researchers determine the optimal dosing regimen for this compound in preclinical studies?
Methodological Answer: Conduct dose-ranging studies using pharmacokinetic (PK) and pharmacodynamic (PD) endpoints. Measure plasma drug concentrations via HPLC or LC-MS/MS at intervals (e.g., 0, 1, 3, 6, 24 hours post-administration). Corrogate with aromatase activity (via tritiated water release assay) and estradiol (E2) levels. Nonlinear regression models can identify the EC50 and maximal efficacy. Note that higher doses (e.g., 500 mg) may paradoxically elevate E2 due to compensatory mechanisms, requiring careful interpretation .
Q. What are the primary efficacy endpoints for evaluating this compound in hormone-dependent cancer models?
Methodological Answer: Key endpoints include:
- Aromatase activity : Quantify enzyme inhibition in tumor tissue homogenates.
- Estradiol levels : Measure serum/tumor E2 via immunoassays or mass spectrometry.
- Tumor growth metrics : Monitor volume reduction in xenograft models (e.g., estrogen receptor-positive breast cancer). Include control groups (e.g., aminoglutethimide) for comparative efficacy analysis .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-dependent suppression of aromatase activity versus increased plasma estradiol levels be resolved?
Methodological Answer: The apparent paradox (e.g., 500 mg dose reducing aromatase activity by ~60% but elevating E2 by ~40% ) may arise from:
- Feedback activation of the hypothalamic-pituitary-gonadal (HPG) axis, increasing precursor androgen availability.
- Off-target effects on other steroidogenic enzymes (e.g., 17β-HSD). Experimental design: Use LC-MS/MS steroid profiling to track androgen/E2 precursors and CRISPR-engineered aromatase-knockout models to isolate compensatory pathways. Conduct RNA-seq to identify upregulated genes in steroidogenesis.
Q. What combination therapies could enhance this compound’s antitumor efficacy while mitigating compensatory hormonal responses?
Methodological Answer: Pair this compound with:
- Anti-estrogens (e.g., tamoxifen) to block ERα signaling.
- Androgen synthesis inhibitors (e.g., abiraterone) to reduce substrate availability. Methodology: Use factorial design experiments to test synergy. Monitor tumor regression, apoptosis (TUNEL assay), and hormone levels. Include longitudinal PK/PD modeling to optimize dosing schedules .
Q. What methodological challenges arise in characterizing this compound’s pharmacokinetics and tissue distribution?
Methodological Answer: Challenges include:
- Protein binding : Use equilibrium dialysis to assess free drug fraction.
- Metabolite interference : Employ stable isotope-labeled internal standards in LC-MS/MS.
- Blood-brain barrier penetration : Quantify brain-to-plasma ratios in rodent models via microdialysis. Statistical approach: Non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations .
Q. How can researchers identify predictive biomarkers for this compound responsiveness in heterogeneous tumor populations?
Methodological Answer: Perform multi-omics profiling (RNA-seq, proteomics) on responder vs. non-responder tumors. Validate candidates (e.g., CYP19A1 amplification, ERα phosphorylation status) using IHC or ddPCR. Use machine learning (e.g., LASSO regression) to build predictive models from clinical trial datasets .
Q. What experimental strategies are needed to assess this compound’s long-term effects on endocrine homeostasis?
Methodological Answer: Conduct chronic toxicity studies (6–12 months) in non-human primates, monitoring:
Properties
IUPAC Name |
3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJWHWUDVQATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869670 | |
Record name | Rogletimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92788-10-8 | |
Record name | Rogletimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92788-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rogletimide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rogletimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROGLETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.